molecular formula C6H5F3N2 B070672 2-Amino-3-(trifluoromethyl)pyridine CAS No. 183610-70-0

2-Amino-3-(trifluoromethyl)pyridine

Cat. No. B070672
M. Wt: 162.11 g/mol
InChI Key: YWOWJQMFMXHLQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, including 2-Amino-3-(trifluoromethyl)pyridine, has been achieved through C-F bond breaking of the anionically activated fluoroalkyl group. This process yields high under metal-free conditions, providing an efficient route to such pyridine derivatives (Chen et al., 2010). Additionally, the synthesis of related compounds through the reduction of trifluoroacetamide highlights the diversity of synthetic approaches to access the trifluoromethylated pyridine framework (Bissell & Swansiger, 1981).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 2-Amino-3-(trifluoromethyl)pyridine have been thoroughly investigated, providing insight into their structural characteristics. Single crystals grown for these derivatives allowed for detailed structural analyses, which are crucial for understanding the molecular interactions and reactivity of such compounds (Rybalova et al., 2008).

Chemical Reactions and Properties

2-Amino-3-(trifluoromethyl)pyridine undergoes various chemical reactions, exploiting its amino and pyridine functionalities. These reactions include acylation, which leads to the synthesis of diverse acylated products, demonstrating the reactivity of the amino group in facilitating the introduction of acyl groups (Jones et al., 1990). The compound's involvement in the formation of regioisomeric pyridines through reactions with trifluoromethyl-β-diketones further exemplifies its versatility in organic synthesis (De Rosa et al., 2015).

Physical Properties Analysis

The physical properties of 2-Amino-3-(trifluoromethyl)pyridine and its derivatives are crucial for their application in various fields. These properties, including solubility, crystallinity, and thermal stability, are significantly influenced by the trifluoromethyl group. Studies on fluorinated polyimides derived from related monomers have shown that these compounds exhibit low water absorption rates and low dielectric constants, indicating their potential in high-performance materials applications (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties of 2-Amino-3-(trifluoromethyl)pyridine, including its reactivity and interaction with other molecules, are defined by its functional groups and electronic structure. The trifluoromethyl group enhances the molecule's electrophilicity, making it a reactive intermediate in various chemical transformations. This reactivity is harnessed in the synthesis of complex molecules, demonstrating the compound's utility in organic synthesis and material science (Guan et al., 2014).

Scientific Research Applications

Agrochemicals

  • Application : TFMP derivatives are key structural ingredients in the development of many agrochemical compounds .
  • Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods : Similar to agrochemicals, the synthesis of TFMP derivatives in pharmaceuticals is achieved via the methods mentioned above .
  • Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Application : TFMP is used in the synthesis of metal-organic frameworks (MOFs) .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

Animal Health Products

  • Application : Several TFMP derivatives are used in the development of animal health products .
  • Methods : The synthesis of TFMP derivatives in animal health products is achieved via the methods mentioned above .
  • Results : Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Methiodide Salts

  • Application : TFMP is used in the synthesis of methiodide salts .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

Development of Fluorinated Organic Chemicals

  • Application : TFMP and its derivatives have been instrumental in the development of fluorinated organic chemicals .
  • Methods : The synthesis of TFMP derivatives in the development of fluorinated organic chemicals is achieved via the methods mentioned above .
  • Results : The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation of (trifluoromethyl)pyridyllithiums

  • Application : TFMP is used in the preparation of (trifluoromethyl)pyridyllithiums .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

Development of New Pesticides and Insecticides

  • Application : TFMP derivatives are used in the development of new pesticides and insecticides .
  • Methods : The synthesis of TFMP derivatives in the development of new pesticides and insecticides is achieved via the methods mentioned above .
  • Results : These molecules are very useful for developing new insecticides and pesticides to improve treatment activity .

Development of Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

  • Application : TFMP derivatives are used in the development of CGRP receptor antagonists .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The outcomes of this application were not specified in the source .

Safety And Hazards

2-Amino-3-(trifluoromethyl)pyridine is considered hazardous . It is toxic if swallowed, harmful in contact with skin, and causes skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOWJQMFMXHLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375413
Record name 2-Amino-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(trifluoromethyl)pyridine

CAS RN

183610-70-0
Record name 2-Amino-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To conc. H2SO4 (230 mL) at 5° C. was dropwise added (4-methoxy-benzyl)-(3-trifluoromethyl-pyridin-2-yl)-amine (83.76 g, 297 mmol) keeping the internal temperature below 20° C. Stirring was continued at 23° C. for 30 min, poured onto ice, made alkaline with 32% NaOH-sol. (ca. 800 mL) [external ice cooling necessary!!!], saturated with solid NaCl, extracted twice with THF/TBME/DCM, dried over Na2SO4. Removal of the solvent in vacuum gave the product as a white solid (44.27 g, 92%). MS (ISP) 163.2 [(M+H)+].
Name
(4-methoxy-benzyl)-(3-trifluoromethyl-pyridin-2-yl)-amine
Quantity
83.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

10 g of 2-chloro-3-trifluoromethylpyridine was dissolved in 100 mL of 25% aqueous ammonia, and stirred in a sealed-tube at 175° C. for 3 days. The reaction mixture was cooled back to room temperature, and was extracted with diethyl ether. The organic layer was washed with water and with saturated brine in the subsequent order, and then dried over anhydrous sodium sulfate. After filtering the insolubles, the filtrate was concentrated under reduced pressure to obtain 8.73 g of 3-(trifluoromethyl)-2-pyridinamine [34-1] as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Kataoka, N Imasaki, N Yano, M Mitsumi… - Dalton …, 2021 - pubs.rsc.org
A new paddlewheel-type diruthenium complex with 2-amino-3-(trifluoromethyl)pyridine (amtfmp) [Ru2(amtfmp)4Cl2] ([1]), which shows intense and characteristic near-infrared (NIR) …
Number of citations: 3 pubs.rsc.org
LA Miller-Clark, PE Christ, BT Barbarini… - Inorganic Chemistry, 2022 - ACS Publications
Reported herein is a new series of diruthenium(III,III) bisalkynyl and bisaryl diruthenium(III,III) compounds supported with 2-amino-3-(trifluoromethyl)pyridinate (amtfmp). Using Ru 2 (…
Number of citations: 3 pubs.acs.org
A Deplano, CM Morgillo, M Demurtas… - European Journal of …, 2017 - Elsevier
Fatty acid amide hydrolase (FAAH) has a key role in the control of the cannabinoid signaling, through the hydrolysis of the endocannabinoids anandamide and in some tissues 2-…
Number of citations: 10 www.sciencedirect.com
S Patel, WJ Meilandt, RI Erickson, J Chen… - Journal of medicinal …, 2017 - ACS Publications
Significant data exists to suggest that dual leucine zipper kinase (DLK, MAP3K12) is a conserved regulator of neuronal degeneration following neuronal injury and in chronic …
Number of citations: 45 pubs.acs.org
A Deplano, J Karlsson, F Moraca… - Journal of Enzyme …, 2021 - Taylor & Francis
Compounds combining dual inhibitory action against FAAH and cyclooxygenase (COX) may be potentially useful analgesics. Here, we describe a novel flurbiprofen analogue, N-(3-…
Number of citations: 3 www.tandfonline.com
A Deplano, J Karlsson, CJ Fowler, V Onnis - Bioorganic Chemistry, 2020 - Elsevier
In experimental animals, inhibition of fatty acid amide hydrolase (FAAH) reduces the gastrointestinal damage produced by non-steroidal anti-inflammatory agents that act by inhibition of …
Number of citations: 4 www.sciencedirect.com
LA Miller-Clark - 2022 - hammer.purdue.edu
1.1 Abstract Reported herein are the two new series of diruthenium aryl compounds: Ru2 (DiMeOap) 4 (Ar)(1a–6a)(DiMeOap= 2-(3, 5-dimethoxyanilino) pyridinate) and Ru2 (m-iPrOap) …
Number of citations: 2 hammer.purdue.edu
A Deplano, J Karlsson, M Svensson… - Journal of Enzyme …, 2020 - Taylor & Francis
Inhibition of fatty acid amide hydrolase (FAAH) reduces the gastrointestinal damage produced by non-steroidal anti-inflammatory agents such as sulindac and indomethacin in …
Number of citations: 10 www.tandfonline.com
J Han, YK Chun, SL Chan, SC Cheng, SM Yiu… - CCS …, 2022 - chinesechemsoc.org
A new series of Ir(III) carbene complexes with luminescent mechanochromism derived from trans–cis isomerization has been developed. Through the introduction of π-conjugating …
Number of citations: 7 www.chinesechemsoc.org

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